molecular formula C7H11N3 B2953643 4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 927803-63-2

4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B2953643
CAS No.: 927803-63-2
M. Wt: 137.186
InChI Key: RMKSYSZDGNFLNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound with the molecular formula C7H11N3. It is part of the indazole family, which is known for its diverse biological activities and medicinal properties . This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of hydrazine derivatives with cyclohexanone under acidic conditions . Another approach involves the reduction of 4-nitro-1H-indazole derivatives using hydrogenation techniques .

Industrial Production Methods

Industrial production methods for this compound often utilize catalytic hydrogenation processes due to their efficiency and scalability. These methods typically involve the use of metal catalysts such as palladium or platinum on carbon supports .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitroso, nitro, and halogenated derivatives of this compound .

Scientific Research Applications

4,5,6,7-tetrahydro-1H-indazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro structure provides increased flexibility and potential for diverse interactions with biological targets compared to its fully aromatic counterparts .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c8-6-2-1-3-7-5(6)4-9-10-7/h4,6H,1-3,8H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKSYSZDGNFLNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Stir a mixture of (4,5,6,7-tetrahydro-1H-indazol-4-yl)-carbamic acid benzyl ester (3.5 g) methanol (50 mL) and palladium on carbon (10%, 0.7 g) on a hydrogenation parr shaker under 50 psi for 3 hours. Remove the reaction from parr shaker and filter the mixture through celite. Concentrate the filtrate to afford 1.7 g of the title compound.
Name
(4,5,6,7-tetrahydro-1H-indazol-4-yl)-carbamic acid benzyl ester
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.